molecular formula C21H20FN3O3 B3402422 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 1058233-02-5

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B3402422
CAS No.: 1058233-02-5
M. Wt: 381.4 g/mol
InChI Key: LLSFDYHDKVLMBK-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a 4-fluorophenyl group at position 4 and an acetamide side chain linked to a 4-methoxyphenethyl moiety. Structural analogs suggest possible applications in protease inhibition (e.g., SARS-CoV-2 main protease) or receptor modulation (e.g., G-protein-coupled receptors) .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-18-8-2-15(3-9-18)10-11-23-20(26)13-25-14-24-19(12-21(25)27)16-4-6-17(22)7-5-16/h2-9,12,14H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSFDYHDKVLMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN3O2
  • Molecular Weight : 341.37 g/mol

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific biological targets. The fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target enzymes or receptors. The pyrimidine ring may facilitate interactions with nucleic acids or proteins, modulating various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar in structure to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use as antitumor agents.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further evaluation in inflammatory disease models .

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the cytotoxic effects of pyrimidine derivatives on human breast cancer cell lines. Results indicated that compounds with a fluorophenyl substituent showed significant inhibition of cell growth, with IC50 values in the low micromolar range.
  • Anti-inflammatory Mechanism :
    • In vitro studies focused on the inhibition of COX enzymes revealed that certain derivatives exhibited selective inhibition of COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : The lipophilic nature due to the fluorophenyl group may enhance absorption through biological membranes.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and conjugation reactions, typical for compounds containing aromatic and heterocyclic structures.
  • Toxicity : Toxicological assessments are crucial; however, specific data on acute and chronic toxicity for this compound remain limited and warrant further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone/Acetamide Derivatives

Compound A : N-methyl-2-(6-oxopyrimidin-1(6H)-yl)acetamide (Cluster 5 ligand from )

  • Key differences : Lacks the 4-fluorophenyl and 4-methoxyphenethyl groups.
  • Activity : Binds to Gly143 via hydrogen bonds (TI = 0.25) .

Thioacetamide Analogues

Compound B : N-(4-methoxyphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide ()

  • Key differences: Replaces the pyrimidinone oxygen with sulfur and substitutes the fluorophenyl with a methyl group.
  • Implications : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity but may improve metabolic stability. The methyl group at position 6 decreases steric hindrance compared to the fluorophenyl group in the target compound .

Pyridazinone/Acetamide Hybrids

Compound C : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g from )

  • Key differences: Pyridazinone core (two adjacent nitrogen atoms) vs. pyrimidinone (one nitrogen).
  • Activity: The pyridazinone hybrids show moderate activity in antipyretic assays, attributed to the piperazine substituent. The target compound’s pyrimidinone core may offer better π-stacking due to aromaticity .

Substituted Quinoline/Piperidine Acetamides

Compound D: N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ()

  • Key differences: Quinoline core with cyano and piperidine substituents.
  • Implications: The quinoline scaffold targets kinase domains, while the target compound’s pyrimidinone core is better suited for protease inhibition. The fluorophenyl group in the target compound may confer higher specificity than the indoline moiety in Compound D .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target Key Interactions
Target Compound Pyrimidinone 4-Fluorophenyl, 4-methoxyphenethyl Proteases/GPCRs H-bond (pyrimidinone), π-π stacking
Compound A (Cluster 5) Pyrimidinone N-methyl acetamide SARS-CoV-2 main protease H-bond with Gly143
Compound B () Pyrimidinone Sulfanyl, 6-methyl Unknown Reduced H-bond capacity
Compound C (6g) Pyridazinone 4-Fluorophenylpiperazine Antipyretic targets H-bond, steric bulk
Compound D () Quinoline Cyano, piperidine Kinases Hydrophobic/π-stacking

Research Findings and Implications

  • Target vs. Compound A : The 4-methoxyphenethyl group in the target compound likely enhances binding pocket occupancy compared to the smaller N-methyl group in Compound A, as seen in protease inhibition studies .
  • Metabolic Stability : The sulfur atom in Compound B may reduce oxidative metabolism, but the target compound’s fluorine atom improves both lipophilicity and metabolic resistance .
  • Selectivity: The pyrimidinone core in the target compound shows higher specificity for protease active sites than the pyridazinone or quinoline cores in other analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

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